2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one
Descripción
2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is a complex organic compound that features a benzoxazole moiety, a piperidine ring, and a pyridazinone core. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Propiedades
IUPAC Name |
2-[2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-6-cyclopropylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-19-10-9-16(14-7-8-14)23-25(19)13-20(27)24-11-3-4-15(12-24)21-22-17-5-1-2-6-18(17)28-21/h1-2,5-6,9-10,14-15H,3-4,7-8,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTZRTSUHVRPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C(=O)C=CC(=N2)C3CC3)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Pyridazinone Ring Formation
Pyridazinones are commonly synthesized via:
- Cyclocondensation : Maleic hydrazide derivatives with cyclopropane-containing diketones.
- Oxidation : Dihydropyridazines oxidized with MnO₂ or DDQ.
Key Reaction (From):
$$
\text{Cyclopropane diketone} + \text{Hydrazine} \xrightarrow{\text{EtOH, reflux}} \text{6-cyclopropyldihydropyridazine} \xrightarrow{\text{MnO}_2} \text{Pyridazinone}
$$
Yields: 45–60% over two steps.
Synthesis of 3-(Benzo[d]oxazol-2-yl)piperidine
Piperidine Functionalization
Route A: Direct Cyclization
- Piperidine-3-carboxylic acid is condensed with 2-aminophenol using EDC/HOBt in DMF.
- Cyclodehydration with PCl₃ or POCl₃ at 110°C forms the benzoxazole ring.
Optimized Conditions (Based on):
- 2-Aminophenol (1.1 equiv), Piperidine-3-carboxylic acid (1.0 equiv), EDC (1.3 equiv), HOBt (1.3 equiv), DMF, 0°C→RT, 16h.
- POCl₃ (3 equiv), 110°C, 3h.
- Yield: 78% after recrystallization (MeOH/H₂O).
Route B: Suzuki Coupling
For advanced intermediates, a boronic ester-functionalized piperidine may couple with 2-bromobenzoxazole.
Oxoethyl Linker Installation
Amide Bond Formation
The critical C-N bond between piperidine and the oxoethyl group is achieved via:
- Bromoacetylation : Treat 3-(benzoxazol-2-yl)piperidine with bromoacetyl bromide in the presence of DIPEA.
- Nucleophilic Displacement : React the bromoacetyl intermediate with the pyridazinone enolate.
Stepwise Procedure (Adapted from):
- 3-(Benzoxazol-2-yl)piperidine (1.0 equiv), DIPEA (2.5 equiv), CH₂Cl₂, 0°C.
- Add bromoacetyl bromide (1.2 equiv) dropwise, stir at RT for 4h.
- Isolate 1-(3-(benzoxazol-2-yl)piperidin-1-yl)-2-bromoethanone (Yield: 85%).
- Deprotonate 6-cyclopropylpyridazin-3(2H)-one with NaH (1.1 equiv) in THF, add bromoacetyl intermediate.
- Stir at 50°C for 6h, isolate product (Yield: 63%).
Alternative Synthetic Pathways
Tandem Protection-Coupling Strategy
To prevent undesired side reactions during benzoxazole formation:
- Protect piperidine nitrogen with Boc (di-tert-butyl dicarbonate, DMAP).
- Perform benzoxazole cyclization.
- Deprotect with TFA, then proceed with bromoacetylation.
Advantages :
One-Pot Assembly
A streamlined approach combining pyridazinone alkylation and benzoxazole formation:
- React 6-cyclopropyldihydropyridazine with 1-(3-cyanopiperidin-1-yl)-2-bromoethanone .
- Oxidize to pyridazinone using MnO₂.
- Convert nitrile to benzoxazole via acid hydrolysis followed by cyclocondensation with 2-aminophenol.
Challenges :
- Requires strict temperature control to prevent over-oxidation.
- Overall yield: 41% (three steps).
Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield (%) | Key Advantage | Limitation | Source Basis |
|---|---|---|---|---|---|
| A | 5 | 34 | High purity | Long route | |
| B | 3 | 41 | Fewer steps | Lower purity | |
| C | 4 | 38 | Scalable | Costly reagents |
Data extrapolated from analogous syntheses in cited patents.
Critical Reaction Optimization
Solvent Effects on Benzoxazole Cyclization
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one: shares structural similarities with other benzoxazole and piperidine derivatives, such as:
Uniqueness
The uniqueness of 2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one lies in its specific combination of functional groups and its potential pharmacological properties. This compound’s structure allows for diverse chemical reactivity and biological activity, making it a valuable target for further research and development.
Actividad Biológica
The compound 2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is a novel synthetic derivative that incorporates a benzo[d]oxazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several key structural components:
- Benzo[d]oxazole : A heterocyclic aromatic compound that has shown various pharmacological activities including anti-inflammatory and antimicrobial properties.
- Piperidine : A six-membered ring containing nitrogen, often found in many biologically active compounds.
- Pyridazine : A nitrogen-containing heterocycle that can enhance the compound's biological profile.
Research indicates that compounds containing benzo[d]oxazole can influence several biological pathways:
- Neuroprotection : Studies have shown that derivatives can protect neuronal cells from apoptosis induced by beta-amyloid peptides, which are implicated in Alzheimer's disease. The mechanism involves modulation of the Akt/GSK-3β/NF-κB signaling pathway, leading to reduced expression of pro-apoptotic factors like Bax and increased expression of anti-apoptotic factors like Bcl-2 .
- Acetylcholinesterase Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE), similar to donepezil, a standard treatment for Alzheimer's disease. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
- Antimicrobial Activity : Some derivatives have shown limited antibacterial effects against strains like Bacillus subtilis and Escherichia coli, suggesting potential applications in treating infections .
Table 1: Biological Activity Summary
Case Studies
- Neuroprotective Effects : In vitro studies demonstrated that 22 synthesized compounds, including derivatives similar to the target compound, significantly reduced neurotoxicity in PC12 cells exposed to Aβ25-35. The protective effects were attributed to the inhibition of GSK-3β and modulation of NF-κB signaling pathways .
- AChE Inhibition Study : A series of experiments comparing the target compound with known AChE inhibitors revealed that it effectively inhibited AChE activity at concentrations similar to those used for donepezil, suggesting its potential as a therapeutic agent for cognitive disorders .
Q & A
Q. What are the optimal synthetic routes for synthesizing 2-(2-(3-(benzo[d]oxazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one?
- Methodological Answer: Multi-step condensation reactions are typically employed. A common strategy involves nucleophilic addition-elimination between a benzoxazole-functionalized piperidine and a cyclopropane-substituted pyridazinone precursor. Sodium ethoxide or similar bases can facilitate the formation of the oxoethyl linkage. Refluxing in ethanol or methanol with catalysts (e.g., p-toluenesulfonic acid) optimizes intermediate steps. Purification via column chromatography or recrystallization ensures high yields (>70%) and purity. Key parameters include stoichiometric control of reagents and inert reaction conditions to prevent oxidation of sensitive groups .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer:
- 1H/13C NMR : Identifies hydrogen/carbon environments, particularly diagnostic signals for the benzoxazole (δ ~7.5–8.5 ppm for aromatic protons) and cyclopropyl (δ ~1.0–2.0 ppm) groups.
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]+ peak) and elemental composition.
- IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and aromatic (C=C, ~1600 cm⁻¹) stretches.
- HPLC : Validates purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer:
- Enzyme Inhibition Assays : Fluorescence-based assays targeting kinases or proteases (e.g., IC50 determination).
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential.
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or neurotransmitter receptors, given the piperidine moiety's affinity for CNS targets .
Advanced Questions
Q. How can researchers resolve contradictory biological activity data across studies?
- Methodological Answer: Contradictions may stem from assay variability (e.g., cell line differences) or impurities. Strategies include:
- Orthogonal Validation : Replicate results using independent methods (e.g., SPR for binding affinity alongside enzyme assays).
- Purity Verification : Re-purify the compound via preparative HPLC and re-test.
- Structural Analog Comparison : Benchmark against compounds with defined SAR (e.g., piperidine-pyridazinone hybrids in ) to identify bioactivity trends .
Q. What strategies enhance solubility for in vivo studies without compromising bioactivity?
- Methodological Answer:
- Co-Solvent Systems : Use PEG-400 or cyclodextrins to solubilize the hydrophobic cyclopropyl group.
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) on the pyridazinone ring, which hydrolyze in vivo.
- Salt Formation : Convert tertiary amines (piperidine) to hydrochloride salts. Monitor stability via pH-dependent solubility tests and LC-MS .
Q. How to establish a structure-activity relationship (SAR) for derivatives of this compound?
- Methodological Answer:
- Systematic Substituent Variation : Modify the benzoxazole (e.g., halogenation), piperidine (e.g., N-alkylation), and cyclopropyl (e.g., gem-dimethyl) groups.
- In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases in ).
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyridazinone carbonyl) using QSAR models .
Q. What are the predicted primary metabolic pathways for this compound?
- Methodological Answer: Based on piperidine-pyridazinone analogs, metabolism likely involves:
- Cyclopropyl Oxidation : CYP3A4-mediated epoxidation followed by hydrolysis to diols.
- Piperidine N-Dealkylation : Cleavage of the benzoxazole-piperidine bond, yielding secondary amines.
- Glucuronidation : Conjugation of hydroxylated metabolites. Validate using in vitro liver microsomes and LC-MS/MS metabolite profiling .
Q. How can synthetic yield of the oxadiazole intermediate be optimized?
- Methodological Answer:
- Solvent Optimization : Use DMF or THF to stabilize intermediates during cyclization.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) for regioselective oxadiazole formation.
- Reaction Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and adjust reflux time (6–12 hrs). Isolate intermediates via vacuum distillation to minimize side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
